N-(3-(4-(dimethylamino)phenyl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
Properties
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-21(2)16-7-5-15(6-8-16)4-3-11-20-26(22,23)17-9-10-18-19(14-17)25-13-12-24-18/h5-10,14,20H,3-4,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQCILYYBFQZMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNS(=O)(=O)C2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(4-(dimethylamino)phenyl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a unique structure that integrates a benzo[b][1,4]dioxine core with a sulfonamide group and a dimethylamino phenyl moiety. The molecular formula can be represented as .
Table 1: Structural Components
| Component | Description |
|---|---|
| Core Structure | Benzo[b][1,4]dioxine |
| Functional Groups | Dimethylamino, sulfonamide |
| Molecular Weight | 350.43 g/mol |
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives with similar structural motifs can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. It has been tested against several bacterial strains, demonstrating moderate to high efficacy in inhibiting growth. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes relevant to disease pathways. For example, it has shown potential as an acetylcholinesterase inhibitor, which is crucial in the context of neurodegenerative diseases like Alzheimer's. In vitro studies reported IC50 values indicating potent inhibition compared to standard reference compounds .
Table 2: Biological Activities Overview
| Activity Type | Efficacy Level | Reference |
|---|---|---|
| Anticancer | Significant (IC50 < 10 µM) | |
| Antimicrobial | Moderate to High | |
| Acetylcholinesterase | Potent (IC50 < 1 µM) |
Case Study 1: Anticancer Activity
A study conducted on a series of sulfonamide derivatives including the target compound found that it effectively inhibited the proliferation of breast cancer cells in vitro. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
Case Study 2: Neuroprotective Effects
In another investigation focusing on neuroprotective effects, the compound demonstrated significant inhibition of acetylcholinesterase activity in rat brain homogenates. This suggests a potential therapeutic application in treating cognitive decline associated with Alzheimer's disease.
Comparison with Similar Compounds
Structural Analogues and Derivatives
The 2,3-dihydrobenzo[b][1,4]dioxine scaffold is prevalent in medicinal chemistry. Below is a comparative analysis of structurally related compounds:
Key Observations :
- Substituent Impact: The target compound’s 3-(4-(dimethylamino)phenyl)propyl chain distinguishes it from analogs with thiophene () or pyridazinone () moieties. This substituent may enhance lipophilicity and CNS penetration compared to polar groups like hydroxyl or methoxy.
- Molecular Weight : The target compound (389.47 g/mol) is heavier than simpler sulfonamides (e.g., 215.22 g/mol in ), likely due to its extended alkyl-aryl chain.
Pharmacological and Biochemical Comparisons
- Ca²⁺/Calmodulin Inhibition : highlights 1,3,4-oxadiazole derivatives (e.g., compounds 18–21) with the dihydrobenzodioxine group, showing IC₅₀ values in enzyme inhibition assays. While the target compound lacks an oxadiazole ring, its sulfonamide group may similarly interact with polar residues in enzyme active sites .
- G-Quadruplex Targeting: Benzofused biaryl polyamides () incorporating dihydrobenzodioxine moieties demonstrate DNA-binding properties. The target compound’s dimethylamino group could facilitate DNA minor groove interactions, though this remains speculative without direct data.
- Receptor Modulation: Compounds in (e.g., RS57639) with dihydrobenzodioxine and piperidine groups target serotonin receptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
